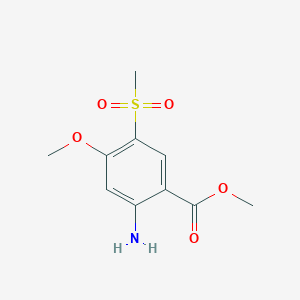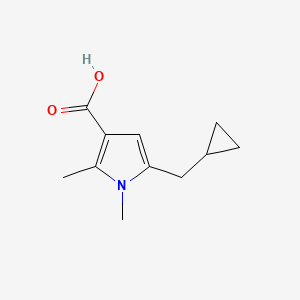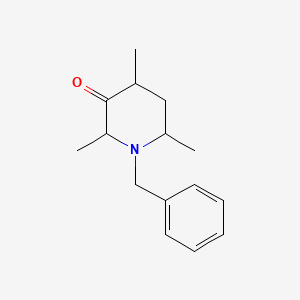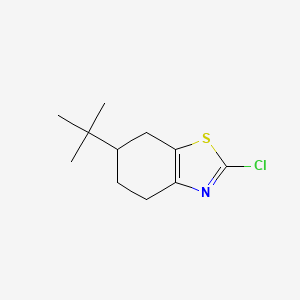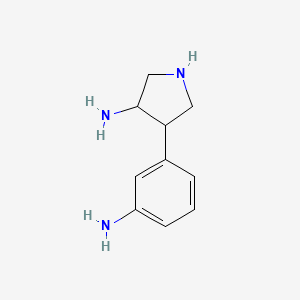
4-(3-Aminophenyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Aminophenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an aminophenyl group. Pyrrolidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .
Métodos De Preparación
The synthesis of 4-(3-Aminophenyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-aminophenylboronic acid with a pyrrolidine derivative under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial production methods for such compounds often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles .
Análisis De Reacciones Químicas
4-(3-Aminophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(3-Aminophenyl)pyrrolidin-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(3-Aminophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the aminophenyl group contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
4-(3-Aminophenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share a similar pyrrolidine core but differ in their substituents and biological activities. The unique combination of the aminophenyl group and the pyrrolidine ring in this compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
4-(3-aminophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H15N3/c11-8-3-1-2-7(4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,11-12H2 |
Clave InChI |
WCYCDLRMCMFFME-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)N)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183944.png)
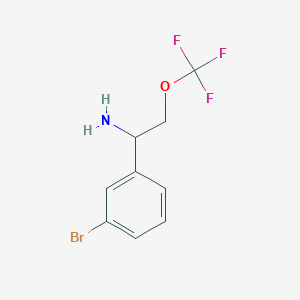
![2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid](/img/structure/B13183951.png)

![1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13183959.png)
![1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13183971.png)
![5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13183974.png)
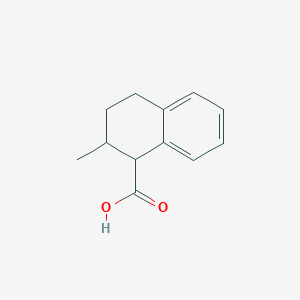
![4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13183983.png)

